1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-benzyl-4-ethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-2-13-9-12-14(11(13)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
JYRZIJFWEZKDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NN(C1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one typically involves:
- Formation of the 1,2,4-triazole ring system.
- Introduction of the benzyl substituent at the N1 position.
- Alkylation at the C4 position with an ethyl group.
- Oxidation or cyclization to form the 5(4H)-one moiety.
Common Synthetic Route
One well-documented approach involves the following steps:
Preparation of Benzyl Azide : Benzyl bromide reacts with sodium azide to form benzyl azide. This step is crucial as benzyl azide serves as a key intermediate for the triazole ring formation.
Cyclization to 1-Benzyl-1,2,4-triazole Derivative : The benzyl azide undergoes cyclization with ethyl-substituted hydrazine or related ethyl derivatives to form the 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one ring system.
Purification and Characterization : The crude product is purified by crystallization or chromatography. Spectral analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure and purity of the compound.
Alternative Methods and Variations
One-Pot Synthesis Using Click Chemistry : Although more common for 1,2,3-triazoles, solvent-free one-pot 'click' reactions of alkyl halides with sodium azide have been reported for triazole derivatives. However, these methods are more typical for 1,2,3-triazoles and may require adaptation for 1,2,4-triazoles.
Use of Grignard Reagents and Carbon Dioxide : For related triazole carboxylic acid derivatives, Grignard reagents have been used to introduce substituents, followed by carbonation and methylation steps. While this method is more specific to 1,2,3-triazole carboxylic acids, it illustrates the utility of organometallic reagents in triazole chemistry.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Benzyl bromide + NaN3 | Aqueous or polar aprotic solvent, room temperature | Formation of benzyl azide intermediate |
| Benzyl azide + ethyl hydrazine | Heating under reflux in ethanol or suitable solvent | Cyclization to 1-Benzyl-4-ethyl-1,2,4-triazol-5(4H)-one |
| Purification | Crystallization or column chromatography | Yields typically moderate to good (50-80%) |
| Characterization | NMR (1H, 13C), IR, Mass Spectrometry | Confirms structure and purity |
Exact yields and reaction times vary depending on the specific protocol and scale but generally fall within the above ranges.
Research Findings and Analytical Data
Spectral Analysis : NMR spectra show characteristic signals for the benzyl methylene protons (~5.5 ppm), ethyl group protons (~1.0-2.5 ppm), and triazole ring protons. IR spectra confirm the presence of the lactam carbonyl (~1650 cm^-1).
Biological Activity Correlation : Modifications at the N1 and C4 positions influence biological activity, indicating the importance of precise synthetic control over these substituents.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Benzyl bromide + NaN3 + ethyl hydrazine | Benzyl bromide, sodium azide, ethyl hydrazine | Straightforward, moderate yield | Requires handling azides (safety) |
| One-pot click reaction (adapted) | Alkyl halides, sodium azide, copper catalyst | Solvent-free, efficient for 1,2,3-triazoles | Less common for 1,2,4-triazoles |
| Grignard reagent approach (for related triazoles) | Grignard reagents, CO2, methyl iodide | Allows functional group introduction | Multi-step, sensitive reagents |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the triazole ring serve as nucleophilic sites. Key reactions include:
Table 1: Nucleophilic substitution examples
For example, treatment with alkyl halides under basic conditions facilitates N-alkylation at the triazole ring’s nitrogen atoms .
Condensation Reactions
The compound participates in cyclocondensation with carbonyl-containing reagents:
Table 2: Condensation with ketones/aldehydes
| Partner | Catalyst | Product Type | Application |
|---|---|---|---|
| Aryl aldehydes | Acidic or basic medium | Schiff base derivatives | Bioactive compound synthesis |
| Difluoroacetic anhydride | DMF, 30°C | CF₃-substituted triazolones | Agrochemical intermediates |
These reactions exploit the nucleophilicity of the triazole’s NH group, forming fused heterocycles or extended conjugates.
Hydrogen-Bond-Mediated Dimerization
In solid-state conditions, the compound forms dimers through intermolecular hydrogen bonding between the triazole’s NH group and carbonyl oxygen. This property influences its crystallinity and solubility.
Acylation Reactions
The NH group undergoes acylation with electrophilic reagents:
Table 3: Acylation examples
| Acylating Agent | Conditions | Product | Notes |
|---|---|---|---|
| Acetyl chloride | Anhydrous DCM, RT | N-acetyl triazole derivative | Enhanced lipophilicity |
| Trifluoroacetic anhydride | DMF, 30°C | CF₃-acylated triazolone | Gram-scale synthesis |
Acylation typically requires anhydrous conditions to avoid hydrolysis .
N-Debenzylation Reactions
The benzyl group can be removed via catalytic hydrogenation:
Reaction:
1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one + H₂ (Pd/C) → 4-Ethyl-1H-1,2,4-triazol-5(4H)-one
This deprotection step enables further functionalization of the triazole core .
Heterocyclic Ring Transformations
Under oxidative or reductive conditions, the triazole ring undergoes structural modifications:
-
Oxidation: Forms triazole N-oxides, enhancing electrophilicity.
-
Reduction: LiAlH₄ reduces the carbonyl group to CH₂, altering ring tautomerism.
Biological Activity Modulation
While not a direct chemical reaction, substituent modifications significantly impact bioactivity:
-
Ethyl group replacement with bulkier alkyl chains alters enzyme-binding affinity.
-
Benzyl group functionalization (e.g., halogenation) improves pharmacokinetic properties .
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one exhibits significant biological activities, making it a candidate for various therapeutic applications:
Antimicrobial Properties
Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes essential for sterol synthesis in fungi. This inhibition leads to antifungal effects, positioning 1-benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one as a potential antifungal agent. Research indicates that compounds in this class can effectively combat infections caused by resistant fungal strains .
Anti-inflammatory Effects
Preliminary studies suggest that triazole derivatives may possess anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This application could be particularly relevant in treating conditions characterized by chronic inflammation .
Medicinal Chemistry Applications
The compound's structure allows it to serve as a scaffold for the development of novel therapeutics:
Angiotensin II Receptor Antagonists
Research has indicated that triazolinones can act as nonpeptide angiotensin II receptor antagonists. This activity is crucial in managing hypertension and related cardiovascular diseases. The exploration of 1-benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one as an AII antagonist is ongoing, with promising results reported in preliminary studies .
Synthesis of Derivatives
The versatility of the triazole ring allows for the synthesis of various derivatives that can enhance biological activity or modify pharmacokinetic properties. For instance, modifications to the benzyl or ethyl groups can lead to compounds with improved efficacy or reduced toxicity .
Agricultural Applications
In addition to its medicinal uses, 1-benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one has potential applications in agriculture:
Fungicides
Due to its antifungal properties, this compound may be developed into a fungicide for crop protection. Its effectiveness against fungal pathogens could provide an environmentally friendly alternative to traditional fungicides .
Plant Growth Regulators
Research is also exploring the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased crop yields and resilience against environmental stressors .
Case Studies and Research Findings
Several studies have documented the synthesis and application of 1-benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which contribute to its biological activity. The benzyl and ethyl groups may also influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of triazolones are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Crystallographic and Intermolecular Interactions
- 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one : Exhibits intermolecular C–H···O hydrogen bonds and π-π stacking between benzyl and p-tolyl groups, stabilizing the crystal lattice .
Physicochemical Properties
- Acidity : Electron-withdrawing groups (e.g., chloro in compound III from ) lower pKa values, while benzyl and alkyl substituents increase basicity .
- Solubility : Ethyl and benzyl groups balance lipophilicity and solubility, making the target compound more water-soluble than pentyloxy derivatives but less than hydroxylated analogs .
Biological Activity
1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure
The molecular formula of 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one is . The compound features a triazole ring substituted with a benzyl group and an ethyl group, contributing to its unique chemical properties.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one has shown potential against various bacterial strains. A study reported its effectiveness against Mycobacterium smegmatis, Mycobacterium phlei, and Mycobacterium H37Ra, suggesting its application in treating tuberculosis-related infections .
Table 1: Antimicrobial Activity of 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Mycobacterium smegmatis | 15 | Pitucha et al. |
| Mycobacterium phlei | 12 | Pitucha et al. |
| Mycobacterium H37Ra | 14 | Pitucha et al. |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory diseases .
Table 2: Anti-inflammatory Effects of 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one
| Cytokine | IC50 (µM) | Reference |
|---|---|---|
| TNF-α | 0.84 | MDPI |
| IL-6 | 0.92 | MDPI |
The biological activity of 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one is attributed to its ability to interact with specific molecular targets involved in microbial growth and inflammatory pathways. The triazole moiety is known for its capacity to inhibit enzymes critical for the survival of pathogens and modulate immune responses.
Case Studies
A recent study evaluated the efficacy of various triazole derivatives in clinical settings. Among these, 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one was highlighted for its superior activity against resistant strains of bacteria. The findings support its potential as a lead compound for further development into therapeutic agents.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-4-ethyl-1H-1,2,4-triazol-5(4H)-one?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds. For example:
One-pot diazotization/arylation : React 5-amino-triazolone precursors with nitrite reagents (e.g., t-BuONO) and aryl halides in acetonitrile or butanone, catalyzed by CuCl .
N-Alkylation : Reflux 1-substituted triazolones with alkyl halides (e.g., benzyl chloride) in acetic anhydride with K₂CO₃ as a base, followed by recrystallization in acetone/water mixtures .
Key parameters : Temperature (reflux at ~100°C), reaction time (2–6 hours), and stoichiometric control of alkylating agents.
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Use a combination of:
- X-ray crystallography : Refine data using SHELXL (SHELX suite) for bond lengths/angles and validation with CCDC deposition .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., benzyl protons at δ 4.5–5.5 ppm, triazolone carbonyl at ~170 ppm) .
- FT-IR : Confirm carbonyl stretching (C=O) at 1650–1750 cm⁻¹ and triazole ring vibrations .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to volatile solvents (acetic anhydride, dichloromethane).
- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of 1-benzyl-4-ethyl-triazolone derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., PI3K/AKT pathway) with triazolone as a pharmacophore .
- QSAR Models : Corrogate substituent effects (e.g., benzyl vs. ethyl groups) with IC₅₀ values from cytotoxicity assays.
Q. How to resolve contradictions in crystallographic data refinement?
Methodological Answer:
Q. What intermolecular interactions stabilize the crystal lattice?
Methodological Answer:
- Hydrogen bonding : N–H⋯O and O–H⋯O interactions (2.6–3.0 Å) form 3D networks .
- Halogen bonding : Br⋯O=C interactions (2.8–3.0 Å) in brominated analogs enhance packing .
- π-π stacking : Benzyl and triazolone rings exhibit face-to-face stacking (3.5–4.0 Å) .
Q. How to optimize reaction yields for triazolone derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loadings (e.g., CuCl at 5–10 mol%).
- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/ethyl acetate) .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane).
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR spectra?
Methodological Answer:
- Solvent effects : Simulate NMR shifts with IEFPCM solvent models (e.g., CDCl₃ vs. DMSO-d6) .
- Conformational analysis : Use molecular dynamics (MD) to sample rotamers of benzyl/ethyl groups .
- Validation : Compare DFT-predicted vs. experimental coupling constants (e.g., J = 8–10 Hz for aromatic protons).
Q. Why might X-ray data show unexpected bond length variations?
Methodological Answer:
- Thermal motion : High ADPs (atomic displacement parameters) indicate dynamic disorder; apply TLS refinement .
- Resonance effects : Delocalization in the triazolone ring alters C=O and C–N bond lengths (e.g., 1.23 Å vs. 1.35 Å) .
- Validation : Cross-check with neutron diffraction or high-pressure crystallography for accuracy .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
